H-GLY-LEU-GLY-OH

Description

Propriétés

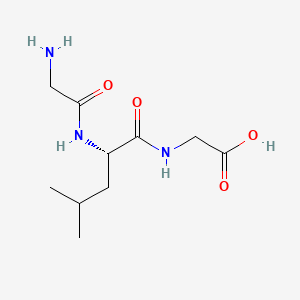

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBIBMKQNXHNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953259 |

Source

|

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-67-2, 311793-05-2 |

Source

|

| Record name | NSC89616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

H-GLY-LEU-GLY-OH: Physicochemical Profile & Synthetic Utility

Content Type: Technical Whitepaper Audience: Researchers, Bioengineers, and Drug Development Scientists

Executive Summary

H-GLY-LEU-GLY-OH (Gly-Leu-Gly) is a canonical tripeptide acting as a structural model for amphiphilic spacing and a substrate motif for matrix metalloproteinases (MMPs). While often utilized as a flexible linker due to its high glycine content, its central leucine residue introduces a hydrophobic core that dictates its self-assembly behavior and protease susceptibility. This guide analyzes the tripeptide's physicochemical stability, outlines a self-validating synthesis protocol to mitigate diketopiperazine (DKP) formation, and details its utility in controlled release systems.

Physicochemical Characterization

The utility of Gly-Leu-Gly lies in the contrast between the steric freedom of glycine and the aliphatic bulk of leucine.

Table 1: Core Physicochemical Constants

| Property | Value | Technical Note |

| Sequence | Gly-Leu-Gly | N-to-C Directionality |

| Formula | C₁₀H₁₉N₃O₄ | Zwitterionic form in neutral solution |

| Molecular Weight | 245.28 g/mol | Monoisotopic mass |

| Isoelectric Point (pI) | ~5.97 | Calculated; neutral at physiological pH |

| Hydrophobicity (GRAVY) | 1.7 | Positive value indicates hydrophobic tendency despite Gly content |

| Solubility | Water, HFIP | Soluble in aqueous buffers; aggregates in 2-PrOH >60% |

| pKa (N-term) | 9.60 | |

| pKa (C-term) | 2.34 |

Structural Insight:

The flanking glycine residues provide high rotational freedom (

Synthetic Protocol: Fmoc Solid Phase Peptide Synthesis (SPPS)

Critical Challenge: The synthesis of Gly-Leu-Gly is prone to diketopiperazine (DKP) formation at the dipeptide stage. The unhindered N-terminal glycine amine can back-bite the C-terminal ester linkage, cyclizing to form cyclo(Gly-Leu) and cleaving the peptide from the resin prematurely.

Validated Protocol (Fmoc Chemistry)

To prevent DKP formation, this protocol utilizes a sterically hindered resin (2-Chlorotrityl Chloride) which inhibits the nucleophilic attack on the ester carbonyl.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6 mmol/g).

-

Coupling: HBTU/HOBt/DIEA (1:1:2 ratio).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H₂O.

Step-by-Step Workflow:

-

Resin Loading (C-Terminal Gly):

-

Swell 2-CTC resin in DCM for 30 min.

-

Couple Fmoc-Gly-OH (3 eq) with DIEA (6 eq) in DCM for 2 hours. Note: Use DCM to maximize swelling and minimize aggregation.

-

Cap unreacted sites with Methanol (10%) in DCM/DIEA for 20 min.

-

-

Elongation Cycle:

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Critical: Wash immediately and thoroughly to remove piperidine, which catalyzes DKP formation.

-

Coupling (Leu): Activate Fmoc-Leu-OH with HBTU/HOBt/DIEA. Reaction time: 45 min.

-

Coupling (N-Terminal Gly): Repeat cycle for Fmoc-Gly-OH.

-

-

Cleavage & Isolation:

-

Wash resin with DCM (3x) and dry under N₂.

-

Add Cleavage Cocktail (TFA/TIS/H₂O) for 2 hours at RT.

-

Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.

-

Visualization: DKP Risk & Prevention Logic

The following diagram illustrates the mechanism of DKP formation and how the protocol arrests it.

Figure 1: Mechanism of Diketopiperazine (DKP) formation during synthesis and the steric intervention strategy.

Biological Utility: Protease Substrate Specificity

H-Gly-Leu-Gly-OH contains the Gly-Leu scissile bond, a primary recognition site for Matrix Metalloproteinases (MMPs), specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

Mechanism of Action

MMPs degrade extracellular matrix proteins (like collagen) by recognizing a hydrophobic residue (Leu) at the P1' position and a small residue (Gly) at the P1 position.[1]

-

Cleavage Site: ...Gly

Leu... -

Application: This sequence is engineered into hydrogels or prodrug linkers. In the presence of tumor-associated MMPs, the Gly-Leu bond is hydrolyzed, releasing the payload.

Experimental Validation of Cleavage: To verify substrate specificity, incubate the peptide with activated MMP-2 at 37°C. Monitor cleavage via RP-HPLC.

-

Substrate: H-Gly-Leu-Gly-OH (Retention Time:

) -

Products: Glycine + Leu-Gly (Shifted Retention Times)

-

Detection: Absorbance at 214 nm (peptide bond). Note: Since GLG lacks aromatic residues (Trp/Tyr), 280 nm detection is ineffective.

Visualization: MMP Cleavage Pathway

Figure 2: Enzymatic hydrolysis pathway of Gly-Leu-Gly by Matrix Metalloproteinases.

References

-

PubChem. (2024).[2] Compound Summary: Glycyl-Leucyl-Glycine. National Library of Medicine. Retrieved from [Link]

- Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. (Contextual grounding for DKP prevention).

- Nagase, H., & Fields, G. B. (1996). Human Matrix Metalloproteinase Specificity Studies Using Collagen Sequence-Based Synthetic Peptides. Biopolymers. (Mechanistic basis for Gly-Leu cleavage).

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (Primary source for DKP mechanism).[3]

Sources

Glycyl-leucyl-glycine: A Tripeptide with Emerging Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Glycyl-leucyl-glycine (Gly-Leu-Gly) is a tripeptide composed of the amino acids glycine and leucine. While research directly investigating the specific biological functions of this tripeptide is nascent, emerging evidence, coupled with a comprehensive understanding of its constituent amino acids and related dipeptides, points towards significant roles in cellular metabolism, signaling, and intestinal health. This guide synthesizes the current knowledge surrounding Gly-Leu-Gly, delving into its probable metabolic fate, established biological activities of its key hydrolytic product, Glycyl-leucine (Gly-Leu), and the well-documented functions of glycine and leucine. We will explore its influence on the mTOR signaling pathway, potential cytoprotective and anti-inflammatory effects, and its implications for drug development. This document provides a foundational framework for researchers venturing into the study of this intriguing tripeptide, complete with detailed experimental protocols and conceptual diagrams to facilitate further investigation.

Introduction: The Enigmatic Nature of a Simple Tripeptide

Small peptides are increasingly recognized as potent signaling molecules with diverse physiological roles. Glycyl-leucyl-glycine, a simple tripeptide, has largely remained in the shadow of its constituent amino acids. However, its structure suggests a unique bioavailability and a potential to elicit biological responses distinct from the free amino acids. A critical hypothesis is that Gly-Leu-Gly's primary biological impact is mediated through its hydrolysis into the dipeptide Gly-Leu and its constituent amino acids. This guide will therefore navigate the knowns and the probable, offering a scientifically grounded exploration of Gly-Leu-Gly's function.

Physicochemical Properties and Presumed Metabolic Fate

| Property | Value | Source |

| Molecular Formula | C11H21N3O4 | PubChem |

| Molecular Weight | 259.30 g/mol | PubChem |

| Structure | Glycine - Leucine - Glycine | - |

The metabolic journey of Gly-Leu-Gly is presumed to commence with its hydrolysis in the gastrointestinal tract and within cells. Intestinal brush border and cytosolic peptidases are responsible for the cleavage of peptide bonds. Based on studies of similar small peptides, it is highly probable that Gly-Leu-Gly is broken down into Gly-Leu, glycine, and leucine.

The absorption of di- and tripeptides is mediated by the peptide transporter 1 (PepT1) located in the brush border membrane of intestinal epithelial cells. This transport is generally more efficient than the uptake of free amino acids, suggesting that a significant portion of Gly-Leu-Gly or its dipeptide fragments could be absorbed intact.

Caption: Proposed metabolic fate of Glycyl-leucyl-glycine in the intestine.

Biological Function of the Dipeptide Component: Glycyl-leucine

Recent research has shed light on the direct biological effects of the dipeptide Gly-Leu, a primary breakdown product of Gly-Leu-Gly.

Promotion of Intestinal Epithelial Cell Proliferation and Protein Synthesis

A key study has demonstrated that Gly-Leu promotes the proliferation and protein synthesis of intestinal epithelial cells (IECs).[1] This effect is more pronounced than that of glycine alone, suggesting a unique signaling role for the dipeptide.[1] The mechanism is primarily attributed to the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1]

Activation of the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Gly-Leu has been shown to upregulate the phosphorylation of mTOR and its downstream effectors, S6K1 and 4EBP1, in IECs.[1] This activation leads to enhanced protein synthesis, contributing to cell growth and proliferation.

Caption: Gly-Leu activates the mTOR signaling pathway to promote protein synthesis.

Transcriptome analysis has also implicated Gly-Leu in the modulation of other signaling pathways, including the PI3K/Akt pathway and nitric oxide synthesis, which are known to crosstalk with the mTOR pathway and influence cell survival and proliferation.[1]

The Bioactive Contributions of Constituent Amino Acids

The biological effects of Gly-Leu-Gly are also undoubtedly influenced by its constituent amino acids upon hydrolysis.

Glycine: A Neurotransmitter and Cytoprotective Agent

Glycine is the simplest amino acid and plays a multifaceted role in the body.

-

Inhibitory Neurotransmitter: In the central nervous system, glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It binds to ionotropic receptors (GlyRs), leading to chloride influx and hyperpolarization of neurons.[2]

-

Cytoprotection and Anti-inflammatory Effects: Glycine has demonstrated significant cytoprotective and anti-inflammatory properties in various models. It can protect cells from ischemic injury and reduce the production of pro-inflammatory cytokines.

-

Metabolic Precursor: Glycine is a precursor for the synthesis of crucial biomolecules, including purines, porphyrins (a component of heme), and glutathione, a major endogenous antioxidant.

Leucine: A Potent Stimulator of Muscle Protein Synthesis

Leucine is a branched-chain amino acid (BCAA) renowned for its potent anabolic effects, particularly on muscle tissue.

-

mTORC1 Activation: Leucine is a primary activator of the mTORC1 signaling pathway in skeletal muscle. This activation is a critical step in initiating muscle protein synthesis.

-

Insulin Signaling: Leucine can also enhance insulin signaling, further promoting glucose uptake and protein synthesis.

Potential Therapeutic Applications and Drug Development

The unique properties of Gly-Leu-Gly and its breakdown products suggest several avenues for therapeutic exploration:

-

Intestinal Health: The ability of Gly-Leu to promote IEC proliferation and protein synthesis makes Gly-Leu-Gly a potential therapeutic agent for conditions characterized by intestinal mucosal damage, such as inflammatory bowel disease or chemotherapy-induced mucositis.

-

Nutritional Supplementation: As a readily absorbed source of glycine and leucine, Gly-Leu-Gly could be a valuable component of medical foods or nutritional supplements aimed at promoting muscle growth, enhancing recovery from injury, or supporting gut health.

-

Drug Delivery: The tripeptide structure could be explored as a carrier for targeted drug delivery, utilizing the PepT1 transporter for enhanced absorption.

Experimental Protocols

In Vitro Assessment of Gly-Leu-Gly Hydrolysis

Objective: To determine the rate and extent of Gly-Leu-Gly hydrolysis by intestinal brush border membrane vesicles (BBMV) or cytosolic extracts.

Methodology:

-

Preparation of BBMV or Cytosolic Fractions: Isolate BBMV or cytosolic fractions from intestinal tissue (e.g., rat jejunum) using established differential centrifugation methods.

-

Incubation: Incubate a known concentration of Gly-Leu-Gly with the prepared fractions in a suitable buffer at 37°C.

-

Time Course Analysis: At various time points, stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

-

Quantification: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of Gly-Leu-Gly and the appearance of Gly-Leu, glycine, and leucine.

-

Data Analysis: Calculate the rate of hydrolysis and determine the kinetic parameters (Km and Vmax) of the responsible peptidases.

Investigation of mTOR Pathway Activation in Intestinal Epithelial Cells

Objective: To assess the effect of Gly-Leu-Gly and its hydrolytic products on the mTOR signaling pathway in IECs.

Methodology:

-

Cell Culture: Culture a suitable IEC line (e.g., Caco-2 or IEC-6) to confluence.

-

Treatment: Treat the cells with varying concentrations of Gly-Leu-Gly, Gly-Leu, glycine, and leucine for a specified duration.

-

Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTOR pathway proteins, including mTOR (at Ser2448), S6K1 (at Thr389), and 4EBP1 (at Thr37/46).

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Cell Proliferation Assay: Concurrently, perform a cell proliferation assay (e.g., MTT or BrdU incorporation) to correlate mTOR activation with cell growth.

Caption: Workflow for investigating mTOR pathway activation by Gly-Leu-Gly.

Conclusion and Future Directions

Glycyl-leucyl-glycine stands as a promising tripeptide with significant, albeit currently under-investigated, biological functions. The established effects of its dipeptide component, Gly-Leu, on intestinal cell proliferation via the mTOR pathway provide a strong foundation for its potential utility in promoting gut health. Furthermore, the well-documented roles of glycine and leucine in neurotransmission, cytoprotection, and muscle metabolism suggest a broader spectrum of physiological relevance for Gly-Leu-Gly.

Future research should focus on elucidating the specific peptidases responsible for Gly-Leu-Gly hydrolysis and its complete metabolic fate in vivo. Investigating the direct effects of the intact tripeptide on various cell types and signaling pathways will be crucial to uncover any unique biological activities beyond those of its constituents. As our understanding of this simple yet potent tripeptide grows, so too will its potential applications in nutrition, medicine, and drug development.

References

- Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech J. Anim. Sci., 68(9), 391-398.

-

PubChem. (n.d.). Glycyl-leucyl-glycine. Retrieved from [Link]

- Das, M., & Radhakrishnan, A. N. (1975). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Journal of Biochemistry & Biophysics, 12(1), 12-15.

- Smith, E. L. (1948). The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases.

- Tunnicliff, G. (2003). Membrane glycine transport proteins. Journal of Biomedical Science, 10(1), 30-36.

- Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi, 86(4), 865-875.

-

ATP Science. (2021). Glycine and Leucine - Actions on Muscle Growth. Retrieved from [Link]

-

Khan Academy. (n.d.). Passive transport and active transport across a cell membrane. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycine receptor. Retrieved from [Link]

Sources

Introduction: Unveiling the Tripeptide H-Gly-Leu-Gly-OH

An In-Depth Technical Guide to the Structure and Conformation of H-GLY-LEU-GLY-OH

In the intricate world of peptide science, even the simplest molecules can offer profound insights into the fundamental principles of structure and function. The tripeptide H-GLY-LEU-GLY-OH, also known as Glycyl-Leucyl-Glycine, serves as an exemplary model system for researchers, scientists, and drug development professionals. With the chemical formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol , this seemingly simple sequence of Glycine-Leucine-Glycine provides a fascinating case study in conformational flexibility and constraint.[1]

The flanking glycine residues, with their unique achiral nature and lack of a side chain, bestow a high degree of rotational freedom upon the peptide backbone.[2] In contrast, the central L-leucine residue introduces significant steric hindrance with its bulky isobutyl side chain, creating a delicate interplay that dictates the peptide's preferred three-dimensional shape. Understanding this conformational landscape is paramount, as the structure of a peptide is inextricably linked to its biological activity, stability, and interaction with other molecules. For instance, the related dipeptide Gly-Leu has been shown to promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway, highlighting the biological relevance of such sequences.[3][4]

This guide provides a comprehensive exploration of H-GLY-LEU-GLY-OH, moving from its fundamental chemical properties and synthesis to an in-depth analysis of its conformational preferences. We will dissect the causality behind the experimental and computational methodologies used to probe its structure, offering field-proven insights and self-validating protocols to empower your own research endeavors.

Part 1: Foundational Chemistry: Synthesis and Characterization

Before delving into the complexities of three-dimensional conformation, a solid understanding of the peptide's primary structure and its synthesis is essential.

Primary Structure and Physicochemical Properties

The primary structure is the linear sequence of amino acids, which for H-GLY-LEU-GLY-OH is:

(N-terminus) Glycine — Leucine — Glycine (C-terminus)

This structure consists of two peptide bonds linking the three amino acid residues. The molecule possesses a free amino group (-NH₂) at the N-terminal glycine and a free carboxyl group (-COOH) at the C-terminal glycine. It is described as a labile molecule, whose protonation properties can be influenced by temperature.[1]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉N₃O₄ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| CAS Number | 2576-67-2 | [1] |

| Canonical SMILES | CC(C)CNC(=O)CN | [1] |

Synthesis and Purification Workflow

The synthesis of a peptide like H-GLY-LEU-GLY-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient methodology. The process is followed by rigorous purification, most commonly using High-Performance Liquid Chromatography (HPLC).

Causality in Synthesis: The choice of SPPS is driven by its efficiency. By anchoring the C-terminal amino acid to a solid resin, excess reagents and by-products from each coupling step can be simply washed away, dramatically simplifying the purification process compared to solution-phase synthesis. The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the N-terminal amine is standard due to its base-lability, allowing for deprotection under mild conditions that do not cleave the peptide from the resin prematurely.

Purification Insights: Reverse-Phase HPLC (RP-HPLC) is the gold standard for peptide purification. The separation is based on the hydrophobicity of the peptide. A common issue is the presence of Trifluoroacetic acid (TFA) in the final product, as it is used in the mobile phase and during the final cleavage from the resin.[5] It's crucial to be aware that TFA can form salts with the peptide, affecting its net weight and solubility, which may require subsequent salt exchange or lyophilization steps for certain sensitive applications.[5]

Part 2: The Conformational Landscape

The biological function of a peptide is dictated by its three-dimensional structure. For a small, flexible peptide like Gly-Leu-Gly, this "structure" is not a single static state but rather a dynamic ensemble of interconverting conformations. The goal of conformational analysis is to identify the most populated, lowest-energy states in this ensemble.

Defining Conformational Space: Dihedral Angles

The conformation of the peptide backbone is primarily defined by three repeating dihedral (torsion) angles for each amino acid residue:

-

Phi (Φ): Rotation around the N-Cα bond.

-

Psi (Ψ): Rotation around the Cα-C' bond.

-

Omega (ω): Rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, ω is almost always planar, with a strong preference for the trans conformation (~180°).

The leucine side chain has its own set of dihedral angles, denoted Chi (χ) , which describe the rotation of the isobutyl group. The flexibility of the two glycine residues means their (Φ, Ψ) angles can explore a much larger region of the Ramachandran plot compared to the sterically hindered leucine.

Experimental Approaches to Conformation

NMR is the most powerful technique for determining the solution-state structure of peptides. It provides information on through-bond and through-space atomic interactions, averaged over the conformational ensemble.

Expertise in Action: While 1D ¹H NMR can confirm the presence of expected protons[6], 2D NMR experiments are essential for conformational analysis. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly crucial as it detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structure calculation. For a peptide like Gly-Leu-Gly, NOEs between the leucine side chain protons and the backbone amide protons of the adjacent glycines can define local turns or extended structures.

-

Sample Preparation: Dissolve the purified, lyophilized H-GLY-LEU-GLY-OH in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent is critical; water mimics a physiological environment, while DMSO can help break up aggregates and often yields sharper signals.

-

Instrument Setup: Acquire data on a high-field NMR spectrometer (≥600 MHz is recommended for better signal dispersion). Tune and match the probe for ¹H.

-

Data Acquisition:

-

Run a standard 2D NOESY pulse sequence.

-

Crucial Parameter—Mixing Time (τₘ): This is the period during which magnetization transfer (the NOE) occurs. A range of mixing times (e.g., 100 ms, 200 ms, 400 ms) should be tested. Short mixing times are critical to avoid "spin diffusion," an artifact where magnetization relays between protons, leading to false correlations and inaccurate distance calculations.

-

Acquire data with sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis and Interpretation:

-

Assign all cross-peaks by correlating them with the 1D spectrum assignments (obtained via TOCSY and COSY experiments).

-

Integrate the volume of each cross-peak.

-

Calibrate the distances. Use a known, fixed distance (e.g., between two geminal protons on a glycine) to calibrate the relationship between cross-peak volume and distance.

-

Generate a list of upper-limit distance restraints for use in computational modeling.

-

Computational Approaches to Conformation

Computational methods complement experimental data, allowing for a detailed exploration of the peptide's potential energy surface.

MD simulations model the motions of atoms and molecules over time, providing a dynamic picture of the conformational ensemble.[7]

Why It's Trustworthy: By simulating the peptide in a box of explicit water molecules at a given temperature and pressure, MD provides a physically realistic model of its behavior. The simulation's trajectory reveals not only the stable, low-energy conformations but also the transitions between them. Studies on similar peptides have successfully used MD to identify characteristic structures, such as the β-turns and flexible chain motions in Boc-Gly-Leu-Gly-Gly-NMe, which are thought to contribute to the elasticity of larger proteins like elastin.[8]

-

System Preparation:

-

Generate the initial 3D coordinates for H-GLY-LEU-GLY-OH in an extended conformation using software like Avogadro or PyMOL.

-

Choose a force field (e.g., AMBER, CHARMM). The force field is the set of equations and parameters that defines the potential energy of the system and is critical for an accurate simulation.

-

Place the peptide in the center of a periodic box (e.g., a cube with 10 Å padding).

-

Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

-

-

Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts or steric clashes introduced during preparation.

-

Equilibration:

-

NVT Ensemble (Constant Volume and Temperature): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the volume constant. This allows the solvent to equilibrate around the peptide.

-

NPT Ensemble (Constant Pressure and Temperature): Continue the simulation for several nanoseconds at the target temperature and pressure (1 atm). This adjusts the box density to the correct value and ensures the system is fully equilibrated.

-

-

Production Run: Run the simulation for as long as computationally feasible (e.g., 100+ nanoseconds). Save the coordinates (the trajectory) at regular intervals (e.g., every 10 ps).

-

Analysis: Analyze the trajectory to identify dominant conformations using techniques like cluster analysis based on Root Mean Square Deviation (RMSD). Calculate dihedral angle distributions and look for stable intramolecular hydrogen bonds.

Predicted Conformational Features

Based on the principles of peptide structure and computational studies on related sequences, we can predict the key conformational features of H-GLY-LEU-GLY-OH:

-

High Flexibility: The glycine residues allow the peptide to sample a wide range of backbone conformations.

-

Turn Propensity: The Gly-Leu sequence can readily adopt turn structures. A β-turn , a common secondary structure motif, involves four amino acid residues stabilized by a hydrogen bond. While Gly-Leu-Gly is only three residues, it can form part of a turn in a larger context or adopt turn-like structures in solution. Computational studies on similar sequences suggest that conformations are often connected to those of their constituent dipeptides.[9]

-

Extended Conformations: Fully extended or semi-extended structures are also highly probable, as they minimize steric clashes, especially for the bulky leucine side chain.

| Dihedral Angle | Typical Range (Degrees) | Associated Structure |

| Φ (Phi) | -139 to -119 | Extended (β-strand) |

| Ψ (Psi) | +113 to +135 | Extended (β-strand) |

| Φ (i+1), Ψ (i+1) | -60, -30 | Type I β-turn |

| Φ (i+2), Ψ (i+2) | -90, 0 | Type I β-turn |

Note: This table presents idealized values. The actual dihedral angles for H-GLY-LEU-GLY-OH would exist as a distribution around these and other values.

Conclusion

H-GLY-LEU-GLY-OH is a powerful model system for understanding the fundamentals of peptide conformation. Its structure is a dynamic equilibrium dictated by the extreme flexibility of its terminal glycine residues and the steric constraints of the central leucine. A multi-pronged approach, combining robust chemical synthesis and purification with advanced experimental (NMR) and computational (MD simulations) techniques, is essential to fully characterize its conformational landscape. The insights gained from studying this tripeptide are not merely academic; they inform our understanding of protein folding, aid in the rational design of peptide-based therapeutics, and provide the foundational knowledge required for developing novel biomaterials.

References

-

GenScript. (n.d.). H-Gly-Leu-OH peptide. Retrieved from [Link]

-

Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Journal of Animal and Feed Sciences, 32(3), 269-280. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved from [Link]

-

Nagashima, K., et al. (2014). 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T, 25 °C. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Leucine. Retrieved from [Link]

-

Tamburro, A. M., et al. (1995). Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure. Journal of Biomolecular Structure & Dynamics, 13(3), 451-464. Retrieved from [Link]

-

Wu, S. F., et al. (2011). Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. Journal of computational chemistry, Japan, 10(2), 113-124. Retrieved from [Link]

-

Lee, S., et al. (2019). Crystal Structure of the Blue Fluorescent Protein With a Leu-Leu-Gly Tri-Peptide Chromophore Derived From the Purple Chromoprotein of Stichodactyla Haddoni. International Journal of Biological Macromolecules, 131, 846-853. Retrieved from [Link]

-

Hyberts, S. G., et al. (2017). Computational studies of glycine-rich-loop conformational dynamics. UiT The Arctic University of Norway. Retrieved from [Link]

-

Bouchou, K., et al. (2013). Conformational Search on the Tripeptides Structure by Molecular Dynamics: Study of L,L-Gly-Phe-Phe. Journal of Proteomics & Bioinformatics, 6(4). Retrieved from [Link]

-

Balabin, I. A. (2009). Conformational analysis of N- and C-terminally protected tripeptide model glycyl-isoleucine-glycyl: An ab initio and DFT study. Physical Chemistry Research, 2(2), 127-141. Retrieved from [Link]

-

Jalkanen, K. J., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. ACS Omega, 7(31), 27151-27166. Retrieved from [Link]

-

Kumar, V., et al. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(3), 118-124. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Computational studies of glycine-rich-loop conformational dynamics | UiT [en.uit.no]

- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. H-Gly-Leu-OH peptide [novoprolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Glycyl-leucyl-glycine (H-Gly-Leu-Gly-OH)

The following is an in-depth technical guide on the synthesis of Glycyl-leucyl-glycine (H-Gly-Leu-Gly-OH), structured for researchers and drug development professionals.

Executive Summary

Glycyl-leucyl-glycine (Gly-Leu-Gly) is a tripeptide of significant interest in protease kinetics, metalloproteinase (MMP) substrate specificity, and as a cleavable spacer in antibody-drug conjugates (ADCs). Unlike its isomer Leu-Gly-Gly, this specific sequence (N→C: Glycine-Leucine-Glycine) presents unique steric properties due to the central hydrophobic Leucine residue flanked by flexible Glycines.

This guide details the authoritative protocols for its synthesis, focusing on Fmoc Solid-Phase Peptide Synthesis (SPPS) as the industry standard for high-purity production. It also examines Chemo-Enzymatic routes for green manufacturing and outlines critical Quality Control (QC) parameters.

Structural Analysis & Retrosynthetic Strategy

Physicochemical Profile[1][2]

-

Sequence: H-Gly-Leu-Gly-OH[1]

-

Molecular Formula:

[2][3] -

Isoelectric Point (pI): ~5.97 (Theoretical)

-

Hydrophobicity: Amphipathic; the central Leucine provides a hydrophobic core, while the terminal Glycines confer flexibility and water solubility.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the peptide bonds at the C-terminal and N-terminal sides of the Leucine residue.

-

C-Terminal Disconnection: Gly-Leu + Gly (Resin-bound).

-

N-Terminal Disconnection: Gly + Leu-Gly (Resin-bound).

The central Leucine is bulky, but the flanking Glycines (lacking side chains) minimize steric hindrance during coupling, making this an "easy" sequence for SPPS but prone to aggregation if the solvent system is not optimized.

Figure 1: Retrosynthetic breakdown of Gly-Leu-Gly emphasizing the modular assembly and low steric risks.

Primary Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)[7]

This is the gold standard method for research-scale synthesis (10 mg to 10 g). It ensures high purity (>98%) and avoids the complex workups of solution-phase chemistry.

Reagents & Materials

| Component | Recommendation | Rationale |

| Solid Support | Wang Resin (0.6–0.8 mmol/g) | Ideal for generating C-terminal carboxylic acids (–OH). |

| Amino Acids | Fmoc-Gly-OH, Fmoc-Leu-OH | Standard protected building blocks. |

| Coupling Reagent | HBTU or DIC/Oxyma | HBTU is robust for standard couplings; DIC/Oxyma reduces racemization risk (though low for this sequence). |

| Base | DIPEA (Diisopropylethylamine) | Activates the carboxyl group during coupling. |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group. |

| Cleavage | 95% TFA , 2.5% TIS, 2.5% | Cleaves peptide from resin and removes side-chain protecting groups (if any).[5] |

Step-by-Step Protocol

Phase 1: Resin Loading (The Critical First Step)

Since Glycine is the C-terminal residue, it must be anchored to the Wang resin.

-

Swelling: Place Wang resin in a reaction vessel. Add DMF (10 mL/g resin) and swell for 30 min. Drain.

-

Loading: Dissolve Fmoc-Gly-OH (5 eq) and DIC (2.5 eq) in minimal DMF. Add DMAP (0.1 eq) to catalyze esterification.

-

Incubation: Shake for 2–3 hours at room temperature.

-

Capping: Add acetic anhydride/pyridine to block unreacted hydroxyl groups on the resin. This prevents deletion sequences.

-

Wash: DMF (3x), DCM (3x).

Phase 2: Peptide Elongation Cycle

Perform the following cycle twice (first for Leucine, then for Glycine).

-

Deprotection (Fmoc Removal):

-

Add 20% Piperidine/DMF. Shake for 5 min. Drain.

-

Add fresh 20% Piperidine/DMF. Shake for 15 min. Drain.

-

QC Check: UV monitoring at 301 nm (dibenzofulvene adduct) confirms deprotection.

-

-

Washing: Wash resin with DMF (5x) to remove all traces of piperidine (crucial to prevent premature Fmoc removal in the next step).

-

Coupling (Amide Bond Formation):

-

Dissolve Fmoc-Leu-OH (or Fmoc-Gly-OH for the final step) (3–5 eq) and HBTU (3–5 eq) in DMF.

-

Add DIPEA (6–10 eq). The solution should turn yellow/orange.

-

Add activated solution to the resin. Shake for 45–60 min.

-

QC Check:Kaiser Test .

-

Blue beads = Free amines present (Incomplete coupling).

-

Yellow/Colorless beads = No free amines (Complete coupling).

-

-

-

Washing: DMF (3x), DCM (3x).

Phase 3: Cleavage & Isolation[6]

-

Final Deprotection: Remove the N-terminal Fmoc group from the final Glycine using the deprotection protocol above.

-

Cleavage Cocktail: Prepare TFA/TIS/

(95:2.5:2.5) . -

Reaction: Add cocktail to the dry resin. Shake for 2 hours.

-

Precipitation:

-

Filter the resin and collect the filtrate (TFA solution).

-

Add filtrate dropwise into cold Diethyl Ether (

) at -20°C. -

The peptide will precipitate as a white solid.

-

-

Centrifugation: Centrifuge at 3000 rpm, decant ether, and wash pellet 2x with cold ether.

-

Lyophilization: Dissolve pellet in water/acetonitrile and freeze-dry.

Figure 2: The iterative SPPS cycle for Gly-Leu-Gly synthesis. The Kaiser test serves as the critical "Go/No-Go" gate.

Alternative: Chemo-Enzymatic Synthesis (Green Chemistry)

For large-scale production or "green" applications, enzymatic synthesis avoids toxic solvents (DMF/DCM) and coupling reagents.

The Thermolysin Strategy

Thermolysin is a metalloprotease that specifically hydrolyzes (and in reverse, synthesizes) peptide bonds at the N-terminal side of hydrophobic residues like Leucine.

-

Reaction A (Leu-Gly formation): Difficult enzymatically due to Glycine's lack of a side chain for enzyme recognition in the P1' position.

-

Reaction B (Gly-Leu formation): Ideal for Thermolysin.

-

Substrates: Z-Gly-OH (Donor) + H-Leu-Gly-OEt (Acceptor).

-

Enzyme: Thermolysin (immobilized on silica or in biphasic system).

-

Conditions: pH 7.5, 37°C, aqueous buffer/ethyl acetate mix.

-

Mechanism: Thermolysin recognizes the Leucine side chain and catalyzes the condensation with Z-Gly.

-

Note: This method requires a pre-synthesized dipeptide (Leu-Gly) or a convergent strategy and is generally more complex to optimize than SPPS for research purposes.

Quality Control & Characterization

Trustworthiness in peptide science relies on rigorous characterization.

Analytical HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 30% B over 20 minutes (Gly-Leu-Gly is relatively polar).

-

Detection: 214 nm (peptide bond) and 220 nm.

Mass Spectrometry (ESI-MS)

-

Expected Mass:

. -

Common Impurities:

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield | Inefficient loading of first Glycine. | Use symmetric anhydride method (DIC/DCM) for loading or buy pre-loaded Fmoc-Gly-Wang resin. |

| Deletion Sequences | Incomplete coupling (likely at Leu step). | Double couple the Leucine residue (repeat step 3 in Phase 2). |

| Racemization | Over-activation of Cys/His (not applicable here) or high base concentration. | Use DIC/Oxyma instead of HBTU/DIPEA; maintain low temperature. |

| Aggregation | Inter-chain H-bonding. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides (though unnecessary for a tripeptide). |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817–4868. (Reference for Thermolysin specificity). Link

-

PubChem. (n.d.).[2][3] Glycyl-glycyl-leucine (Isomer comparison). National Library of Medicine. Retrieved from (Note: Used for MW and property verification).

Sources

- 1. L-LEUCYL-GLYCYL-GLYCINE | 1187-50-4 [chemicalbook.com]

- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leu-Gly-Gly 1187-50-4 [sigmaaldrich.com]

- 4. Glycyl-glycyl-leucine | C10H19N3O4 | CID 6992871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

H-GLY-LEU-GLY-OH molecular weight and formula

Technical Monograph: Physicochemical Characterization and Applications of H-Gly-Leu-Gly-OH

Executive Summary

H-Gly-Leu-Gly-OH (Glycyl-L-Leucyl-Glycine) is a linear tripeptide often utilized as a model substrate in protease specificity profiling—particularly for matrix metalloproteinases (MMPs)—and as a building block in self-assembling peptide hydrogels.[1] Its structure combines the steric flexibility of terminal glycine residues with the hydrophobic, branched side chain of a central leucine, making it an ideal candidate for studying peptide bond hydrolysis kinetics and conformational thermodynamics.

Part 1: Physicochemical Profile[2]

The following data represents the core physicochemical constants for H-Gly-Leu-Gly-OH. Researchers should note the distinction between the monoisotopic mass (critical for Mass Spectrometry) and the average molecular weight (used for molarity calculations).

| Property | Value | Notes |

| Sequence | Gly-Leu-Gly (G-L-G) | N-terminus to C-terminus |

| CAS Number | 2576-67-2 | Specific to the L-isomer |

| Molecular Formula | C₁₀H₁₉N₃O₄ | |

| Molecular Weight | 245.28 g/mol | Average mass |

| Monoisotopic Mass | 245.1376 Da | [M+H]⁺ = 246.1449 Da |

| pKa (N-terminus) | ~9.60 | Ammonium group (-NH₃⁺) |

| pKa (C-terminus) | ~2.34 | Carboxylate group (-COO⁻) |

| Isoelectric Point (pI) | ~5.97 | Zwitterionic at neutral pH |

| Solubility | Water, 1% Acetic Acid | Hydrophobic Leu residue may require sonication at high concentrations (>10 mM) |

Structural Logic & Steric Environment

The central Leucine residue introduces a specific hydrophobic bulk (

-

Glycine (N-term/C-term): Provides high rotational freedom (

angles), allowing the peptide to adopt various conformations in solution. This accessibility is why GLG is a frequent target for endopeptidases. -

Leucine (Central): The isobutyl side chain acts as a recognition motif for hydrophobic pockets (S1' or S1 subsites) in enzymes like thermolysin or MMPs.

Part 2: Synthesis Protocol (Fmoc-SPPS)

The synthesis of H-Gly-Leu-Gly-OH is most efficiently achieved via Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry. The following protocol ensures high purity by minimizing racemization of the sensitive Leucine residue.

Reagents Required

-

Resin: Wang Resin (for C-terminal acid) or 2-Chlorotrityl Chloride Resin (to prevent diketopiperazine formation).

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.[2]

-

Cleavage: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Workflow Diagram (Graphviz)

The following diagram outlines the iterative cycle for synthesizing Gly-Leu-Gly.

Figure 1: Standard Fmoc-SPPS workflow for Gly-Leu-Gly synthesis. Note the critical Kaiser test step to ensure complete coupling of the bulky Leucine residue.

Part 3: Analytical Validation (Mass Spectrometry)

When validating the synthesized peptide, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is the gold standard.

Fragmentation Pattern (MS/MS)

In a collision-induced dissociation (CID) experiment, the tripeptide fragments primarily into b-ions (N-terminal) and y-ions (C-terminal).

-

Precursor Ion: [M+H]⁺ = 246.14

-

Key Fragments:

-

y₂ Ion (Leu-Gly): ~189.1 Da (Result of cleavage at Gly1-Leu2 bond).

-

b₂ Ion (Gly-Leu): ~171.1 Da (Result of cleavage at Leu2-Gly3 bond).

-

Immonium Ion (Leu): 86.1 Da (Characteristic diagnostic peak for Leucine).

-

Figure 2: Predicted MS/MS fragmentation pathway for H-Gly-Leu-Gly-OH. The y2 and b2 ions are the most abundant species used for sequence confirmation.

Part 4: Research Applications

Protease Substrate Profiling

The Gly-Leu bond is a known scissile bond for several metalloproteases.

-

Mechanism: MMPs (e.g., MMP-2, MMP-9) recognize the hydrophobic Leucine residue. The enzyme's catalytic zinc ion coordinates with the carbonyl oxygen of the peptide bond, facilitating hydrolysis.

-

Assay Design: To create a fluorogenic substrate, the tripeptide is often flanked by a fluorophore (e.g., MCA) and a quencher (e.g., DNP).

-

Construct: MCA-Gly-Leu-Gly -DNP.

-

Readout: Cleavage causes fluorescence recovery.

-

Self-Assembling Hydrogels

While the free tripeptide is soluble, N-terminally protected variants (e.g., Fmoc-Gly-Leu-Gly) are studied for their ability to form supramolecular hydrogels.

-

Driver:

- -

Utility: These hydrogels serve as scaffolds for 3D cell culture, where the peptide sequence mimics the Extracellular Matrix (ECM).

Thermodynamic Studies

Gly-Leu-Gly is used as a model system to measure partial molar volumes and isothermal compressibility . These parameters help quantify the hydration shell around hydrophobic side chains (Leu) versus the peptide backbone (Gly), providing data for protein folding simulations.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96805: N-(N-Glycyl-L-leucyl)glycine (Gly-Leu-Gly).

-

[Link]

-

-

ChemicalBook. H-GLY-LEU-GLY-OH Product Database (CAS 2576-67-2).[1][3][4]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

-

Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen sequence-based synthetic peptides. Biopolymers.

-

[Link]

-

-

Hakin, A. W., et al. (2000). Thermodynamic properties of peptide solutions: Partial molar volumes and isothermal compressibilities for some tripeptides of sequence Gly-X-Gly. The Journal of Chemical Thermodynamics.

-

[Link]

-

Sources

Thermal Stability Profiling of H-GLY-LEU-GLY-OH: Mechanisms, Kinetics, and Analytical Protocols

Topic: H-GLY-LEU-GLY-OH Thermal Stability Studies Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

The tripeptide H-Gly-Leu-Gly-OH (Glycyl-Leucyl-Glycine) serves as a critical model substrate in enzymatic kinetics and a structural motif in larger bioactive peptides. While often perceived as chemically simple, its thermal stability profile is governed by competing degradation pathways—specifically diketopiperazine (DKP) formation versus peptide bond hydrolysis .

This technical guide provides a rigorous experimental framework for characterizing the thermal stability of H-Gly-Leu-Gly-OH. It moves beyond generic stability testing, offering a targeted approach to quantify degradation kinetics (

Physicochemical Profile & Stability Risks[1]

Understanding the intrinsic properties of the sequence is the first step in stability design.

| Property | Value / Characteristic | Stability Implication |

| Sequence | Gly-Leu-Gly | N-terminal Gly-Leu motif is prone to cyclization. |

| Molecular Weight | 245.28 g/mol | Low MW facilitates rapid LC-MS screening. |

| Isoelectric Point (pI) | ~5.96 | Max stability typically near pI; susceptibility increases at pH extremes. |

| Hydrophobicity | Moderate (Leu residue) | Solubility issues in purely aqueous buffers at high concentrations; requires organic modifiers. |

| Key Risk | DKP Formation | The N-terminal amine can nucleophilically attack the carbonyl of the second residue (Leu), ejecting the C-terminal Glycine. |

Mechanisms of Thermal Degradation

For H-Gly-Leu-Gly-OH, thermal stress does not result in random breakage. It follows two distinct, temperature-dependent pathways.[1][2]

Pathway A: Diketopiperazine (DKP) Cyclization

At neutral to slightly basic pH, and under thermal stress, the N-terminal Glycine amine attacks the amide carbonyl of Leucine.

-

Reaction: H-Gly-Leu-Gly-OH

Cyclo(Gly-Leu) + Glycine -

Criticality: This is often the dominant pathway in lyophilized solids or neutral solutions.

Pathway B: Hydrolysis

Under acidic conditions (pH < 3) or extreme heat, the peptide bonds cleave via acid-catalyzed hydrolysis.

-

Cleavage Site 1: Gly-Leu bond

Glycine + Leu-Gly -

Cleavage Site 2: Leu-Gly bond

Gly-Leu + Glycine

Visualization of Degradation Pathways

The following diagram maps the competing degradation logic for H-Gly-Leu-Gly-OH.

[4]

Experimental Framework: The Protocols

To ensure scientific integrity , these protocols are designed as self-validating systems. You must run controls (blank buffer, zero-time point) to distinguish thermal degradation from analytical artifacts.

Protocol 1: Accelerated Thermal Stability (Arrhenius Profiling)

Objective: Determine the degradation rate constant (

Reagents:

-

Phosphate Buffer (50 mM, pH 7.4) – Favors DKP pathway

-

Acetate Buffer (50 mM, pH 4.0) – Favors Hydrolysis pathway

-

H-Gly-Leu-Gly-OH Reference Standard (>98% purity)

Workflow:

-

Preparation: Dissolve peptide to 1.0 mg/mL in selected buffers. Filter (0.22 µm).

-

Aliquot: Distribute into HPLC vials (glass, low-adsorption).

-

Incubation: Place vials in thermal chambers at 40°C, 60°C, and 80°C .

-

Sampling: Remove triplicates at T=0, 24h, 48h, 72h, and 1 week. Quench immediately on ice or by acidification (if studying neutral pH stability).

-

Analysis: Quantify remaining parent peptide via HPLC-UV (210 nm).

Data Treatment:

Plot

Protocol 2: Solid-State Stability via DSC/TGA

Objective: Characterize physical stability, melting point, and thermal decomposition onset.

Instrument Settings:

-

DSC (Differential Scanning Calorimetry):

-

Pan: Hermetically sealed aluminum.

-

Ramp: 10°C/min from 25°C to 250°C.

-

Expectation: Endothermic peak (melting) followed immediately by exothermic decomposition (Maillard/charring).

-

-

TGA (Thermogravimetric Analysis):

-

Ramp: 10°C/min.

-

Expectation: Weight loss step corresponding to loss of adsorbed water (<100°C) and degradation onset (>200°C).

-

Protocol 3: Impurity Identification (LC-MS)

Objective: Confirm if degradation is DKP-driven or hydrolytic.

LC-MS Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 mins.

-

MS Mode: ESI Positive (+).

Target Ions (m/z):

-

Parent (H-Gly-Leu-Gly-OH): 246.15

-

Cyclo(Gly-Leu): 171.11

(Key DKP Marker) -

Dipeptides (Gly-Leu / Leu-Gly): 189.12

-

Glycine: 76.04

Experimental Workflow Diagram

This workflow illustrates the logical progression from sample preparation to kinetic data derivation.

Data Analysis & Interpretation

When analyzing your data, apply the following logic to validate your results:

-

Linearity Check: If the plot of Concentration vs. Time is linear, it is Zero-Order (rare for peptides). If

vs. Time is linear, it is First-Order (standard for hydrolysis/DKP). -

The DKP Signature: If you observe a new peak in HPLC that elutes later than the parent (more hydrophobic due to loss of charges) and has a mass of 170 Da (neutral mass), you have confirmed Cyclo(Gly-Leu) formation.

-

pH Sensitivity:

-

High Stability: pH 3.0 – 5.0 (Protonation of N-terminus inhibits nucleophilic attack, slowing DKP formation).

-

Low Stability: pH > 7.0 (Deprotonated amine accelerates cyclization).

-

Summary Table: Expected Degradation Products

| Retention Time (Relative) | Species | Mass ( | Mechanism |

| 1.00 (Ref) | H-Gly-Leu-Gly-OH | 246.15 | Parent |

| < 1.00 (Early) | Glycine | 76.04 | Hydrolysis/DKP Byproduct |

| ~ 1.10 | H-Gly-Leu-OH | 189.12 | Hydrolysis |

| > 1.20 (Late) | Cyclo(Gly-Leu) | 171.11 | Cyclization (DKP) |

References

-

Capasso, S., et al. "Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptides and Tripeptides." Journal of the Chemical Society, Perkin Transactions 2, 1990.

-

Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, Vol 87, Issue 3, 1998.

- Steinberg, S., et al. "The effect of pH and temperature on the stability of peptide drugs." Biochemistry, 2018. (General reference for peptide Arrhenius kinetics).

- Skoog, D. A., et al.Principles of Instrumental Analysis. 7th Edition. (Reference for DSC/TGA and LC-MS methodologies).

Sources

Technical Guide: Enzymatic Degradation of H-GLY-LEU-GLY-OH

Mechanisms, Kinetics, and Analytical Protocols for Drug Development

Executive Summary

The tripeptide H-Gly-Leu-Gly-OH (Glycyl-Leucyl-Glycine) represents a fundamental structural motif often encountered as a linker in antibody-drug conjugates (ADCs) or as a degradation product of collagenous proteins.[1] While chemically simple, its metabolic fate in biological matrices (plasma, cytosol) is governed by rapid enzymatic hydrolysis.[1]

This guide details the specific enzymatic pathways compromising H-Gly-Leu-Gly-OH stability, providing a validated analytical framework for quantifying its degradation kinetics.[1] We focus on the dominant activity of aminopeptidases and the secondary role of carboxypeptidases, offering a robust HPLC-based protocol for stability assessment.

Structural Analysis & Enzymatic Susceptibility[1]

To understand the degradation profile, one must first analyze the substrate's exposure points.

| Feature | Characteristic | Enzymatic Implication |

| N-Terminus | Free Amine ( | Primary target for Aminopeptidases (e.g., APN/CD13).[1] |

| C-Terminus | Free Carboxyl ( | Target for Carboxypeptidases (e.g., CPA, CPB).[1] |

| P1 Residue | Glycine (Gly) | Small, uncharged.[1] Accessible to most proteases; no steric hindrance.[1] |

| P1' Residue | Leucine (Leu) | Hydrophobic side chain.[1][2][3] Highly attractive to Leucine Aminopeptidase (LAP) and Neprilysin.[1] |

| P2' Residue | Glycine (Gly) | Leaving group in the first cleavage event. |

Technical Insight: The presence of Leucine in the central position significantly accelerates degradation compared to a tri-glycine (Gly-Gly-Gly) variant. Hydrophobic residues like Leucine serve as high-affinity anchors for the S1 hydrophobic pockets of many metalloproteases.

Primary Enzymatic Pathways[1]

The degradation of H-Gly-Leu-Gly-OH in systemic circulation is rarely a single-step event.[1] It follows a sequential cascade dominated by exopeptidases.[1]

2.1 The Aminopeptidase Pathway (Dominant)

In human plasma, Aminopeptidase N (APN/CD13) and cytosolic Leucine Aminopeptidase (LAP) are the primary drivers of instability.

-

Step 1: The enzyme recognizes the free N-terminal amine of Glycine.

-

Step 2: Hydrolysis of the Gly-Leu peptide bond releases free Glycine and the dipeptide Leu-Gly .[1]

-

Step 3: The resulting Leu-Gly is rapidly attacked by dipeptidases (or LAP), driven by the high affinity for the N-terminal Leucine.[1]

2.2 The Carboxypeptidase Pathway (Secondary)

Carboxypeptidase A (CPA) may act on the C-terminus, particularly if the N-terminus is blocked or if aminopeptidase activity is inhibited.

-

Step 1: Cleavage of the Leu-Gly bond from the C-terminal end.

-

Step 2: Release of free Glycine and the dipeptide Gly-Leu .[1]

2.3 Pathway Visualization

The following diagram illustrates the competing and sequential degradation routes.

Figure 1: Enzymatic hydrolysis cascade of Gly-Leu-Gly showing parallel N-terminal and C-terminal cleavage events.[1]

Validated Analytical Protocol (HPLC-UV/MS)

To quantify degradation kinetics (

3.1 Experimental Workflow

Objective: Determine the half-life of H-Gly-Leu-Gly-OH in human plasma.

Reagents:

-

Pooled Human Plasma (heparinized).[1]

-

Substrate: H-Gly-Leu-Gly-OH (>98% purity).[1]

-

Internal Standard (IS): H-Gly-Gly-Gly-OH or deuterated analog.[1]

-

Quenching Solution: 4% Phosphoric Acid (

) or Acetonitrile with 0.1% Formic Acid.[1]

Protocol Steps:

-

Preparation: Spike plasma with H-Gly-Leu-Gly-OH to a final concentration of 100 µM. Pre-warm plasma to 37°C.[1]

-

Incubation: Maintain at 37°C in a water bath.

-

Sampling: At

minutes, remove 100 µL aliquots. -

Quenching: Immediately transfer aliquot into 300 µL of ice-cold Quenching Solution to precipitate proteins and stop enzymatic activity.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Analysis: Inject the supernatant into the HPLC system.

3.2 HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) | Provides hydrophobic selectivity to separate Leu-containing peptides from Gly-only fragments.[1] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of carboxyl groups, improving retention of polar peptides.[1] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes hydrophobic Leucine residues.[1] |

| Gradient | 0-20% B over 15 mins | Shallow gradient required due to the low hydrophobicity of the tripeptide. |

| Detection | UV at 210 nm | Detects the peptide bond (amide). |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

3.3 Data Processing Workflow

Figure 2: Step-by-step analytical workflow for kinetic stability assessment.

Stabilization Strategies

If H-Gly-Leu-Gly-OH is intended for therapeutic use (e.g., as a linker), its rapid degradation is a liability.[1] The following modifications are proven to extend half-life:

-

N-Terminal Acetylation: Capping the amine prevents recognition by Aminopeptidase N.[1]

-

C-Terminal Amidation: Converting the carboxyl to a carboxamide (

) blocks Carboxypeptidase activity.[1] -

D-Amino Acid Substitution: Replacing L-Leu with D-Leu renders the bond unrecognizable to stereoselective endogenous proteases.[1]

-

Cyclization: Head-to-tail cyclization removes both termini, significantly increasing stability against exopeptidases.[1]

References

-

Kobayashi, T., et al. (2012).[1][4] "Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water." Bioscience, Biotechnology, and Biochemistry.[1][4]

-

Werle, M., & Bernkop-Schnürch, A. (2006).[1] "Strategies to improve plasma half-life time of peptide and protein drugs."[1][5] Amino Acids.[1][6][3][7][8][9][10][11][12][13]

-

Mentlein, R. (1999).[1] "Dipeptidyl-peptidase IV (CD26)-role in the inactivation of regulatory peptides." Regulatory Peptides.[1]

-

Thermo Fisher Scientific. (2020).[1] "Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography." Application Note.

-

Bocedi, A., et al. (2017).[1] "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[1][5] Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Glycine | SIELC Technologies [sielc.com]

- 2. Host Defense Antimicrobial Peptides (HDPs) as Regulators of Hemostasis and Vascular Biology | MDPI [mdpi.com]

- 3. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. helixchrom.com [helixchrom.com]

- 13. pubs.acs.org [pubs.acs.org]

Glycyl-leucyl-glycine role in cellular processes

An In-Depth Technical Guide to the Cellular Roles of Glycyl-leucyl-glycine

Abstract

The tripeptide Glycyl-leucyl-glycine (Gly-Leu-Gly), composed of two glycine residues and one leucine residue, stands at the intersection of cellular metabolism and signaling. While direct research on this specific tripeptide is emerging, a wealth of data on its constituent amino acids and related dipeptides provides a strong foundation for predicting its biological significance. This guide synthesizes the existing knowledge to propose key cellular roles for Gly-Leu-Gly, focusing on its potential to modulate the mTOR signaling pathway and influence neurotransmitter systems. We further provide detailed experimental protocols for researchers to validate these hypotheses and explore the therapeutic potential of this intriguing molecule.

Introduction: The Scientific Premise for Investigating Glycyl-leucyl-glycine

Small peptides are increasingly recognized not merely as intermediates in protein metabolism but as active signaling molecules in their own right. Glycyl-leucyl-glycine is of particular interest due to the well-established and diverse biological activities of its constituent amino acids.

-

Glycine is the simplest amino acid, yet it plays a multitude of roles in the central nervous system as a neurotransmitter, in cellular protection against ischemia, and in modulating inflammatory responses.[1][2] It is also a crucial component of collagen and a precursor for the synthesis of other important biomolecules like porphyrins.[3]

-

Leucine , a branched-chain amino acid, is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5]

The dipeptide Glycyl-leucine (Gly-Leu) has been demonstrated to promote the proliferation and protein synthesis of intestinal epithelial cells by upregulating the mTOR signaling pathway.[4][6] Furthermore, the dipeptides Gly-Leu and Leucyl-glycine (Leu-Gly) have been shown to elevate dopamine levels in the brain, suggesting a role in neuromodulation.[7]

Based on these compelling findings, it is highly plausible that the tripeptide Gly-Leu-Gly possesses unique bioactivities that could be harnessed for therapeutic applications in areas such as muscle wasting disorders, neurodegenerative diseases, and metabolic conditions. This guide provides a technical framework for exploring these possibilities.

Cellular Uptake and Metabolism: The Journey of Gly-Leu-Gly into the Cell

For any extracellular molecule to exert an intracellular effect, it must first cross the cell membrane. Small peptides like Gly-Leu-Gly are primarily transported into cells via specific carriers.

2.1. Transport via Peptide Transporter 1 (PEPT1)

The proton-coupled peptide transporter PEPT1 is expressed in the brush border membrane of intestinal epithelial cells and is responsible for the absorption of most di- and tripeptides from the diet.[8][9][10][11] It is therefore the primary route for the systemic availability of orally administered Gly-Leu-Gly.

2.2. Enzymatic Degradation

Once inside the cell or in the extracellular space, tripeptides are subject to hydrolysis by peptidases, which cleave the peptide bonds and release the constituent amino acids.[4][6][12][] For example, the tripeptide Gly-Pro-Hyp is known to be hydrolyzed by aminopeptidase N.[9] It is anticipated that Gly-Leu-Gly is also susceptible to enzymatic degradation, which would liberate glycine and leucine to enter their respective metabolic and signaling pathways.

Experimental Protocol: Peptide Uptake Assay in Caco-2 Cells

This protocol allows for the characterization of Gly-Leu-Gly transport across an intestinal epithelial barrier model.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer with a stable transepithelial electrical resistance (TEER) of >250 Ω·cm².

-

Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0 (apical side) and pH 7.4 (basolateral side) to mimic the intestinal pH gradient.

-

Assay Initiation:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing a known concentration of Gly-Leu-Gly to the apical side.

-

Add fresh transport buffer to the basolateral side.

-

-

Sampling: At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

-

Quantification: Analyze the concentration of Gly-Leu-Gly in the basolateral samples using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Inhibition Studies: To confirm the role of PEPT1, perform the uptake assay in the presence of a known PEPT1 inhibitor, such as Gly-Sar. A significant reduction in the transport of Gly-Leu-Gly would indicate PEPT1-mediated uptake.

Proposed Cellular Roles of Glycyl-leucyl-glycine

Based on the activities of its components, we propose two primary areas of cellular function for Gly-Leu-Gly.

3.1. Modulation of the mTOR Signaling Pathway

The central leucine residue in Gly-Leu-Gly strongly suggests its involvement in the mTOR pathway. Leucine is a well-established activator of mTORC1, a key complex in this pathway.[3][4][5]

Causality of Experimental Choices: The mTOR pathway is a critical regulator of protein synthesis. Investigating the effect of Gly-Leu-Gly on this pathway is a logical first step in understanding its potential anabolic effects.

Caption: Proposed neuromodulatory actions of Gly-Leu-Gly.

It is hypothesized that Gly-Leu-Gly could influence dopaminergic neurotransmission through several mechanisms:

-

Direct action on glycine receptors: Gly-Leu-Gly, or glycine released from its hydrolysis, could bind to glycine receptors on dopaminergic neurons, modulating their activity. [2][14]* Allosteric modulation of dopamine receptors: Similar to PLG, Gly-Leu-Gly might act as an allosteric modulator of dopamine receptors, enhancing the affinity of dopamine for its receptor. [15][16]

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol enables the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum). Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer Gly-Leu-Gly systemically (e.g., via intraperitoneal injection) or directly into the brain region of interest through the microdialysis probe (retrodialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Summary of Quantitative Data

While direct quantitative data for Gly-Leu-Gly is not yet available, the following table summarizes relevant data for its constituent amino acids and related peptides, providing a basis for experimental design.

| Molecule | Parameter | Value | Cell/System | Reference |

| Glycine | EC50 for mTORC1 activation | ~2.5 mM | C2C12 myotubes | [17] |

| Leucine | Concentration for mTORC1 activation | 0.2-0.8 mM | Skeletal muscle | [5] |

| Gly-Leu | Optimal concentration for IEC proliferation | 20 nmol/L | Chicken IECs | [6] |

| PLG | Concentration for max [3H]NPA binding | 10⁻⁷-10⁻⁶ M | Bovine striatal membranes | [15] |

Potential Applications in Drug Development

The proposed cellular roles of Gly-Leu-Gly open up several avenues for therapeutic development:

-

Sarcopenia and Cachexia: By activating the mTOR pathway, Gly-Leu-Gly could be a potential treatment for muscle wasting conditions associated with aging (sarcopenia) and cancer (cachexia).

-

Neurodegenerative Diseases: Its potential to modulate dopaminergic signaling could be beneficial in diseases characterized by dopamine deficiency, such as Parkinson's disease.

-

Metabolic Disorders: Given glycine's role in metabolic regulation, Gly-Leu-Gly could be explored for its effects on conditions like obesity and type 2 diabetes. [1][18]

Conclusion and Future Directions

While the direct cellular functions of Glycyl-leucyl-glycine are yet to be fully elucidated, the existing evidence from its constituent amino acids and related peptides provides a compelling rationale for its investigation as a bioactive molecule. The proposed roles in mTOR signaling and neuromodulation offer exciting possibilities for its application in various disease contexts. The experimental protocols detailed in this guide provide a clear path for researchers to validate these hypotheses and unlock the full therapeutic potential of this tripeptide. Future research should focus on in vivo studies to confirm the physiological relevance of the in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of Gly-Leu-Gly.

References

- Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. (2023). Czech J. Anim. Sci., 68(9), 391-398.

- the bumbling biochemist. (2022, December 2). Glycine biochemistry - why the runt of the amino acids is far from generic (hint: think sterics!). YouTube.

- Wang, W., Wu, Z., Dai, Z., Yang, Y., Wang, J., & Wu, G. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. Amino acids, 45(3), 463–477.

- Saransaari, P., & Oja, S. S. (1993). Glycine stimulates striatal dopamine release in conscious rats. British journal of pharmacology, 110(2), 763–767.

- Wikipedia contributors. (2024, May 22). Glycine. In Wikipedia, The Free Encyclopedia.

- PubChem. (n.d.). Leu-Gly.

- Adibi, S. A., & Morse, E. L. (1977). Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases.

- National Council of Educational Research and Training. (n.d.). Biomolecules.

- Wikipedia contributors. (2024, May 22). Amino acid. In Wikipedia, The Free Encyclopedia.

- Aito-Inoue, M., Lackey, J. L., & Chikumi, H. (2018). Transport of a tripeptide, Gly-Pro-Hyp, across the porcine intestinal brush-border membrane. Journal of agricultural and food chemistry, 66(33), 8826–8832.

- Wu, G., Bazer, F. W., Dai, Z., Li, D., Wang, J., & Wu, Z. (2014). Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction. The Journal of nutrition, 144(4), 426–432.

- van den Eynden, J., Ali, S. S., & Geenen, T. (2009). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in molecular neuroscience, 2, 9.

- Dróżdż, P., & Wójcik, M. (2022). Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential. International journal of molecular sciences, 23(19), 11883.